molecular formula C25H20ClNO4 B6509654 3-(4-chlorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902624-81-1

3-(4-chlorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B6509654
CAS No.: 902624-81-1
M. Wt: 433.9 g/mol
InChI Key: SUGSQEOPBGCSLG-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-chlorobenzoyl group at position 3, a methoxy group at position 6, and a 2-methoxyphenylmethyl moiety at position 1. The methoxy substituents at positions 1 and 6 contribute to solubility and steric effects.

Properties

IUPAC Name

3-(4-chlorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO4/c1-30-19-11-12-22-20(13-19)25(29)21(24(28)16-7-9-18(26)10-8-16)15-27(22)14-17-5-3-4-6-23(17)31-2/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGSQEOPBGCSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Position 1 Substituents

  • compound : 3-Methoxybenzyl group at position 1 provides meta-substitution, which may reduce steric clashes compared to the target’s ortho-methoxy group.

Position 3 Substituents

  • Sulfonyl analogs () : Sulfonyl groups (–SO₂–) are stronger electron-withdrawing moieties than benzoyl, increasing polarity and solubility but reducing lipophilicity.
  • compound : 3,4-Dimethoxybenzoyl combines electron-donating (methoxy) and withdrawing (carbonyl) effects, creating a mixed electronic profile.

Position 6 Substituents

  • Methoxy (target, ) vs.

Physicochemical Implications

  • Electron-withdrawing groups : The target’s 4-chlorobenzoyl and sulfonyl analogs () may exhibit distinct reactivity in electrophilic substitution or nucleophilic addition reactions.
  • Solubility : Sulfonyl derivatives (e.g., ) are more polar than benzoyl-containing compounds, favoring aqueous solubility. The ethoxy group in further modulates hydrophobicity.

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